Product packaging for Beta-D-Xylulofuranose(Cat. No.:CAS No. 20750-28-1)

Beta-D-Xylulofuranose

Cat. No.: B12689059
CAS No.: 20750-28-1
M. Wt: 150.13 g/mol
InChI Key: LQXVFWRQNMEDEE-MROZADKFSA-N
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Description

Beta-D-Xylulofuranose is a high-purity pentose monosaccharide in its furanose form, serving as a critical building block and reference standard in advanced biochemical research. This compound is chemically defined as (2R,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol with the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol . Its primary research value lies in its role as a key intermediate in carbohydrate metabolism, specifically within the pentose phosphate pathway . A major application of this compound is in the stereoselective synthesis of complex glycan structures. It has been successfully utilized in the synthesis of the pentasaccharide repeating unit from the lipopolysaccharide O-antigen of Yersinia enterocolitica , a structure that contains two β-xylulofuranose residues . Novel synthetic methodologies, such as those employing 3,4-O-xylylene-protected or siloxane-bridged glycosyl donors, have been developed to achieve highly β-selective xylulofuranosylation, enabling the efficient construction of these challenging (2,3- cis )-xylulofuranosyl linkages . Furthermore, this compound and its derivatives are used for analytical method development, method validation, and Quality Control (QC) applications in pharmaceutical research, including during the commercial production of drugs like Azacitidine . It acts as a vital reference standard, with traceability to pharmacopeial standards (USP/EP) available based on feasibility . This compound is supplied with comprehensive characterization data compliant with regulatory guidelines. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12689059 Beta-D-Xylulofuranose CAS No. 20750-28-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20750-28-1

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5-/m1/s1

InChI Key

LQXVFWRQNMEDEE-MROZADKFSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@](O1)(CO)O)O)O

Canonical SMILES

C1C(C(C(O1)(CO)O)O)O

melting_point

15 °C

physical_description

Liquid

Origin of Product

United States

Chemical Synthesis Methodologies for Beta D Xylulofuranose

Stereoselective Synthesis Approaches to Beta-D-Xylulofuranoses

The creation of the 1,2-cis or 1,2-trans glycosidic linkage with high stereoselectivity is a central theme in the synthesis of furanosides. For β-D-xylulofuranosides, which possess a 1,2-trans relationship between the anomeric substituent and the C2 hydroxyl group, various strategies have been devised to control the stereochemical outcome of the glycosylation reaction.

Anomeric Control in Furanose Glycosylation

The stereochemical outcome of a glycosylation reaction can be influenced by a range of factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. The mechanism of glycosylation can range from an SN1-type pathway, proceeding through an oxocarbenium ion intermediate, to an SN2-type pathway. rsc.org Achieving high anomeric control in furanose glycosylation is particularly challenging due to the flexible nature of the five-membered ring, which can lead to mixtures of α and β anomers. rsc.orgnih.gov

Neighboring group participation by a protecting group at the C2 position, typically an acyl group, is a common strategy to ensure the formation of 1,2-trans-glycosides. rsc.org This involves the formation of a cyclic oxonium ion intermediate that blocks one face of the glycosyl donor, directing the incoming nucleophile to the opposite face. rsc.org However, in the absence of such a participating group, controlling the anomeric stereoselectivity becomes more complex. rsc.org

Recent advancements have explored the use of directing groups on the leaving group of the glycosyl donor. chinesechemsoc.orgnih.gov For instance, a gold-catalyzed glycosylation strategy employing an oxazole-based directing group on the leaving group has been shown to facilitate a stereoinvertive attack by the glycosyl acceptor, leading to high 1,2-cis selectivity for various furanoses. chinesechemsoc.orgnih.gov While this particular method is geared towards 1,2-cis linkages, the underlying principle of using directing groups to control the approach of the acceptor is a valuable strategy for achieving stereoselectivity in furanoside synthesis.

Use of Conformationally Restricted Donors in Furanose Synthesis

A highly effective strategy to control the stereochemistry of furanoside formation is the use of conformationally restricted glycosyl donors. nih.govacs.orgresearchgate.netrsc.org By locking the flexible furanose ring into a specific conformation, the approach of the glycosyl acceptor can be directed to a preferred face, leading to a higher stereoselectivity. nih.govacs.orgresearchgate.netrsc.org This approach has been successfully applied to the synthesis of various furanosides, including β-arabinofuranosides and α-xylofuranosides. nih.govacs.org

A notable example is the use of a 2,3-O-xylylene protecting group on a thioglycoside donor. nih.govacs.org This bicyclic system fixes the conformation of the furanose ring, and computational studies suggest that the resulting electrophilic intermediate favors the formation of the α-glycoside. nih.govacs.org Interestingly, the electronic properties of substituents at the O-5 position can have a significant impact on the stereoselectivity. For instance, an electron-withdrawing acetyl group at O-5 of a 2,3-O-xylylene-protected xylofuranosyl donor resulted in very good α-selectivity (α:β = 9.5:1), whereas an electron-rich p-methoxybenzyl group gave only moderate α-selectivity (α:β = 2.3:1). nih.govacs.org

This strategy has been extended to the synthesis of β-xylulofuranosides through the use of 3,4-O-xylylene-protected thioglycoside donors. researchgate.netrsc.org This approach represents the first stereoselective method for β-xylulofuranosylation. researchgate.netrsc.org The best results were often achieved with a donor that also possessed a benzoate (B1203000) ester at the O-1 position. researchgate.netrsc.org This methodology proved effective in the synthesis of a complex pentasaccharide containing two β-xylulofuranose residues. researchgate.netrsc.org

Strategies for β-Selectivity in Xylofuranoside Formation

Achieving high β-selectivity in the formation of xylofuranosides, which are 1,2-cis glycosides, is a significant synthetic challenge. Unlike 1,2-trans glycosylations, neighboring group participation from a C2 protecting group cannot be used to direct the stereochemical outcome.

One successful strategy involves the use of conformationally restricted donors, as discussed in the previous section. For example, the use of 2,3-O-xylylene-protected arabinofuranosyl thioglycosides has been shown to give high 1,2-cis-selectivity for β-arabinofuranosides. nih.govacs.org This selectivity is attributed to the rigid conformation of the electrophilic intermediate formed upon activation. nih.govacs.org

Another approach involves the use of cyclic 1,2-thiocarbonates of α-d-xylofuranose as glycosyl donors. researchgate.net In mild NIS-mediated nucleophilic substitution reactions with persilylated pyrimidinic bases, these donors afford β-nucleosides with complete stereoselectivity. researchgate.net The reaction is believed to proceed via an SN2 mechanism where the nucleophile opens the thiocarbonate ring at the anomeric position. researchgate.net

The development of a stereoselective method for β-xylulofuranosylation has been achieved using 3,4-O-xylylene-protected thioglycoside donors. researchgate.netrsc.org This method has been successfully applied to the synthesis of natural products containing β-xylulofuranose residues. researchgate.netrsc.org

Synthesis via Functional Group Interconversions and Rearrangements

The synthesis of β-D-xylulofuranose and its derivatives often starts from more readily available sugars, such as D-xylose. These syntheses involve a series of chemical transformations to introduce the desired functional groups and to establish the correct stereochemistry.

Conversion from D-Xylose and its Derivatives

D-xylose is a common and inexpensive starting material for the synthesis of β-D-xylulofuranose derivatives. tandfonline.comsci-hub.boxcdnsciencepub.comgoogle.com A key initial step is often the protection of the hydroxyl groups to allow for selective reactions at specific positions. For example, D-xylose can be converted to 1,2-O-isopropylidene-α-D-xylofuranose, a versatile intermediate for further modifications. cdnsciencepub.comgoogle.com

The synthesis of more complex structures, such as oligosaccharides containing β-D-xylulofuranose, has also been achieved starting from D-xylose derivatives. For example, the condensation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with 1,2-O-isopropylidene-D-xylofuranose under Koenigs-Knorr conditions yields a mixture of products including 5-O-β-D-glucopyranosyl-D-xylose. cdnsciencepub.com

Multi-step Reaction Sequences for Furanose Derivatization

The synthesis of complex furanoside-containing molecules often requires multi-step reaction sequences involving the strategic use of protecting groups and stereoselective glycosylation reactions. nih.govacs.orgresearchgate.netrsc.org These sequences are carefully designed to allow for the regioselective modification of the furanose ring and the controlled formation of glycosidic bonds.

An example of such a sequence is the synthesis of a hexasaccharide fragment of mycobacterial lipoarabinomannan. nih.govacs.org This synthesis involved the use of two different 2,3-O-xylylene-protected thioglycoside donors to install a β-arabinofuranoside and an α-xylofuranoside residue, both of which are 1,2-cis-furanosyl linkages. nih.govacs.org The synthesis began with the glycosylation of a trisaccharide with a protected thioglycoside, followed by deprotection and a subsequent glycosylation with a second protected donor. nih.gov

Another example is the first synthesis of the pentasaccharide repeating unit from the lipopolysaccharide O-antigen of Yersinia enterocolitica. researchgate.netrsc.org This synthesis utilized a β-selective xylulofuranosylation methodology employing a 3,4-O-xylylene-protected thioglycoside donor to install two β-xylulofuranose residues. researchgate.netrsc.org

These multi-step sequences highlight the importance of robust and stereoselective glycosylation methods, as well as the careful planning of protecting group strategies, in the successful synthesis of complex furanoside-containing molecules.

Chemo-Enzymatic Synthesis Routes Involving Xylofuranose (B8766934) Precursors

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis. This hybrid approach is particularly valuable in carbohydrate chemistry, where enzymes can provide unparalleled stereo- and regioselectivity that is difficult to achieve through purely chemical means.

Enzymatic methods for producing the core xylulose structure often involve the oxidation or isomerization of precursors. For instance, D-xylulose can be produced via the enzymatic conversion of D-arabitol using mannitol (B672) dehydrogenase. researchgate.net Another key enzymatic reaction is the synthesis of D-xylulose 5-phosphate from D-glyceraldehyde-3-phosphate and hydroxypyruvate, catalyzed by transketolase. researchgate.net These enzymatic steps provide access to the essential ketopentose scaffold.

A powerful chemo-enzymatic strategy for forming glycosidic bonds involves the use of glycosynthases, which are engineered glycosidases that catalyze the formation of a glycosidic bond from a glycosyl-fluoride donor and an acceptor sugar. mpg.denih.gov While detailed examples for beta-D-xylulofuranose are specific, the general strategy is applicable. A typical route would involve:

Chemical Synthesis of Precursors : A xylofuranose precursor is chemically modified. This includes the introduction of protecting groups and the conversion of the anomeric carbon to a suitable leaving group, such as a fluoride (B91410), to create a glycosyl donor. An acceptor molecule is also chemically prepared with appropriate protecting groups to expose a single hydroxyl group for glycosylation.

Enzymatic Glycosylation : A glycosynthase enzyme is used to catalyze the transfer of the xylulofuranosyl moiety from the donor to the acceptor. The enzyme's active site directs the stereochemical outcome, favoring the formation of the β-linkage.

Deprotection : The protecting groups are chemically removed from the resulting disaccharide to yield the final product.

The synthesis of complex oligosaccharides, such as xylans, has successfully utilized this principle, employing glycosynthases like XynAE265G to ligate xylo-oligosaccharide donors and acceptors, demonstrating the feasibility of this approach for building specific glycosidic linkages. mpg.de

Protecting Group Strategies and Their Influence on Yield and Selectivity

In chemical carbohydrate synthesis, protecting groups are indispensable for temporarily masking reactive hydroxyl groups, thereby directing reactions to specific sites and, crucially, influencing the stereochemical outcome of glycosylations. rsc.org The synthesis of 1,2-cis-furanosides like this compound is particularly challenging because the flexible five-membered ring can exist in multiple conformations, often leading to mixtures of α and β anomers. nih.gov

Strategic selection of protecting groups is the primary tool to control this selectivity. Key strategies include:

Conformationally Restricting Groups : A major breakthrough in controlling stereoselectivity has been the use of rigid, cyclic protecting groups that lock the furanose ring into a single, favored conformation. nih.gov For the synthesis of β-xylulofuranosides, a 3,4-O-xylylene-protected thioglycoside donor has proven highly effective. researchgate.net This bicyclic system fixes the conformation of the oxacarbenium ion intermediate, guiding the nucleophilic attack of the acceptor to the β-face. nih.govresearchgate.net

Tethering Strategies : An alternative approach involves creating a temporary covalent bridge, or tether, between the donor and acceptor. For instance, a siloxane tether can be used to connect a hydroxyl group on the acceptor to a position on the donor sugar. rsc.org This intramolecular approach pre-organizes the glycosylation complex, effectively blocking one face of the anomeric center and forcing the glycosidic bond to form from the opposite, desired face, leading to high β-selectivity. rsc.org

Common Protecting Groups : Beyond these advanced strategies, standard protecting groups like benzyl (B1604629) ethers (Bn), silyl (B83357) ethers (e.g., TBDMS), and acetals (e.g., isopropylidene) are used for general protection of hydroxyl groups during multi-step syntheses of xylofuranose derivatives. ontosight.ainih.govresearchgate.net The choice depends on the required stability and the specific conditions needed for their selective removal. rsc.org

The following tables summarize research findings on the influence of protecting groups on the stereoselectivity of xylofuranoside synthesis.

Table 1: Influence of O-5 Protecting Group on Stereoselectivity of α-Xylofuranosylation

This table illustrates how the electronic nature of the protecting group at the O-5 position of a 2,3-O-xylylene-protected xylofuranoside donor influences the stereochemical outcome of glycosylation. Data is derived from studies on α-xylofuranoside synthesis. nih.govacs.org

Donor O-5 Protecting GroupElectronic EffectAcceptorProductYield (%)α:β Ratio
p-Methoxybenzyl (PMB)Electron-Donating1,2:3,4-di-O-isopropylidene-α-D-galactopyranoseDisaccharide 14782.3:1
Acetyl (Ac)Electron-Withdrawing1,2:3,4-di-O-isopropylidene-α-D-galactopyranoseDisaccharide 15819.5:1

Table 2: Protecting Groups Used in the Synthesis of Xylofuranose Derivatives

This table lists various protecting groups and their typical application in the synthesis of xylofuranose-containing molecules.

Protecting GroupTypeTypical Use and Characteristics
Benzyl (Bn)EtherGeneral protection; stable to a wide range of conditions, removed by hydrogenolysis. ontosight.airesearchgate.net
IsopropylideneAcetalProtects cis-diols (e.g., 1,2-hydroxyls); acid-labile. ontosight.ai
tert-Butyldimethylsilyl (TBDMS)Silyl EtherProtects primary hydroxyls preferentially; removed by fluoride ions. nih.gov
XylyleneCyclic AcetalConformationally restricts the furanose ring to control stereoselectivity. nih.govresearchgate.netacs.org
Acetyl (Ac)EsterElectron-withdrawing; can influence reactivity and selectivity; removed by basic hydrolysis. nih.govacs.org
Siloxane TetherTemporary BridgeDirects glycosylation to one face of the sugar for high stereoselectivity. rsc.org

Advanced Structural Characterization and Conformational Analysis of Beta D Xylulofuranose

Spectroscopic Methodologies for Elucidating Xylulofuranose Structure

The definitive structural elucidation of Beta-D-xylulofuranose relies on an integrated approach, employing various spectroscopic methods to probe its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of carbohydrates like this compound in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of proton and carbon signals and provides crucial information about the ring's conformation.

While a complete, assigned experimental NMR dataset for this compound is not extensively documented in publicly available literature, data for the closely related D-xylose in its furanose form provides valuable comparative insights. For instance, the anomeric carbon (C1) of beta-D-xylofuranose is expected to have a distinct chemical shift in the ¹³C NMR spectrum, typically around 103.2 ppm, which differentiates it from the alpha-furanose (97.0 ppm), alpha-pyranose (93.7 ppm), and beta-pyranose (98.1 ppm) forms that exist in equilibrium in solution omicronbio.com.

The conformation of the furanose ring is heavily influenced by scalar ³J-coupling constants between vicinal protons, which can be deconvoluted to understand ring puckering geometries and populations nih.gov. Two-dimensional NMR techniques are critical in this analysis. A COSY spectrum would reveal the coupling network between protons, helping to trace the connectivity within the sugar ring. An HSQC spectrum correlates each proton to its directly attached carbon, enabling the definitive assignment of the carbon skeleton. These analyses are foundational for interpreting the dynamic conformational equilibrium of the furanose ring in solution nih.gov.

Table 1: Illustrative ¹³C NMR Chemical Shifts for D-Xylose Anomers in D₂O

Anomer FormC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
β-furanose 103.2----
α-furanose 97.0----
β-pyranose 98.175.577.370.766.7
α-pyranose 93.773.074.370.962.4

Note: Data extracted from a study on D-[1-¹³C]xylose. Complete assignments for the furanose forms were not provided in the source material omicronbio.com.

X-ray diffraction is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of stereocenters.

Table 2: Crystallographic Data for the Related Compound 2,3,5-Tri-O-benzyl-α-d-xylofuranose

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 100 K

Data from a study on a benzylated derivative of xylofuranose (B8766934), which illustrates the type of data obtained from X-ray diffraction analysis mdpi.com.

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) measures this value with extremely high accuracy, which allows for the determination of the elemental formula.

For this compound, the molecular formula is C₅H₁₀O₅ nih.gov. HRMS can confirm this composition by providing a highly accurate mass measurement. This technique is crucial for distinguishing between isomers and confirming the identity of a synthesized or isolated compound. Ultra-high performance liquid chromatography coupled to HRMS (UHPLC-HRMS) can be employed for the sensitive identification and quantification of such compounds in complex mixtures murdoch.edu.au.

Table 3: Molecular Mass and Formula of this compound

PropertyValueSource
Molecular Formula C₅H₁₀O₅PubChem nih.gov
Molecular Weight 150.13 g/mol PubChem nih.gov
Monoisotopic Mass 150.05282342 DaPubChem nih.gov

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Table 4: Expected Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupVibration Type
3400 - 3300O-HStretching (broad)
2950 - 2850C-HStretching
~1100 - 1000C-OStretching

Conformational Analysis of the Furanose Ring System

The five-membered furanose ring of this compound is not planar and exists in a dynamic equilibrium of non-planar conformations. Understanding this dynamic behavior is key to comprehending its interactions with other molecules.

To minimize torsional strain, the furanose ring adopts puckered conformations, which are typically described as either envelope (E) or twist (T) forms. In an envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of a plane formed by the other three atoms.

The continuous interconversion between these conformations is described by the concept of pseudorotation. The conformation of a furanose ring at any point can be defined by two parameters: the puckering amplitude (ν_max) and the phase angle of pseudorotation (P). The phase angle P ranges from 0° to 360° and describes the specific E or T conformation. Furanoside rings are generally more flexible than their six-membered pyranoside counterparts nih.gov.

For furanoses, a two-state model is often used, where the ring primarily populates two conformational regions on the pseudorotational itinerary, known as North (N-type) and South (S-type) nih.gov. For a related xylofuranose derivative, conformational analysis based on X-ray diffraction data showed that the ring adopts a conformation close to ³T₂ (a North-type conformation), with a pseudorotational phase angle (P) of approximately 11° and a maximum puckering amplitude (ν_max) of about 35° mdpi.com. Molecular dynamics simulations and advanced NMR analysis are powerful computational and experimental methods used to explore these complex conformational landscapes in solution nih.govnih.gov.

Interplay of Substituents and Ring Conformation

The five-membered furanose ring of this compound is not planar but exists in a dynamic equilibrium between various puckered conformations, primarily described as envelope (E) and twist (T) forms. The specific substituents attached to the ring play a crucial role in determining the energetically favored conformation by introducing steric and stereoelectronic effects.

Steric Effects: Bulky substituents tend to occupy pseudo-equatorial positions to minimize destabilizing 1,3-diaxial-like interactions. The introduction of large protecting groups in synthetic derivatives, for example, can lock the ring into a single, preferred conformation.

Stereoelectronic Effects: The anomeric effect is a primary stereoelectronic factor that influences the conformation of the furanose ring. It describes the tendency of an electronegative substituent at the anomeric carbon (C-2 in a ketofuranose) to adopt an axial orientation, which provides stabilization through the overlap of the substituent's lone pair electrons with the anti-bonding orbital of the adjacent ring-oxygen bond (σ* C-O). This effect, along with the orientation of other hydroxyl groups, significantly impacts the pseudorotational pathway of the ring, which describes the interconversion between different envelope and twist forms. nih.gov For instance, computational studies on substituted furanosides have shown that changes in substituents, such as the introduction of a lactic acid residue or sulfation, can induce significant shifts in the ring's conformational equilibrium. nih.govfrontiersin.org Fusing a rigid ring system, such as a 2,3-O-isopropylidene group, can effectively lock the furanose ring into a specific conformation, further demonstrating the powerful influence of substituents. nih.gov

The conformational landscape of furanosides is often described by a two-state N/S model, which can be visualized on a pseudorotational wheel. acs.org The balance between these states is a direct consequence of the interplay between the various substituents.

Interactive Table: Influence of Substituent Type on Furanose Ring Conformation
Substituent TypeGeneral Effect on Ring ConformationFavored PositionExample
Bulky Groups (e.g., Benzyl (B1604629), Silyl (B83357) ethers)Steric hindrance dictates the lowest energy conformation, restricting pseudorotation.Pseudo-equatorial to minimize steric strain.Introduction of bulky protecting groups in synthesis.
Electronegative Groups (e.g., -OH, -OR, Halogens)Stereoelectronic interactions (anomeric and gauche effects) become significant.Axial at the anomeric center (anomeric effect).The native hydroxyl groups of this compound.
Fused Rings (e.g., Isopropylidene acetals)The ring is locked into a rigid conformation, drastically reducing flexibility.Dependent on the fusion points of the acetal.2,3-O-isopropylidene derivatives used in synthesis. nih.gov
Charged Groups (e.g., Sulfate, Phosphate)Electrostatic repulsion and altered hydrogen bonding capacity shift the conformational equilibrium.Varies; can alter the N/S population balance.Sulfation of furanoside rings. frontiersin.org

Influence of Hydrogen Bonding on Conformation

Intramolecular hydrogen bonding is a pivotal force in governing the conformational preferences of free monosaccharides. researchgate.net In this compound, the spatial arrangement of the hydroxyl groups and the ring oxygen allows for the formation of a network of hydrogen bonds. These non-covalent interactions can provide significant stabilization (estimated to be between 0.5–2.2 kcal/mol per bond in biological systems), often locking the flexible furanose ring into a well-defined conformation that might otherwise be sterically or electronically disfavored. core.ac.uk

The relative orientation of the hydroxyl groups is critical. In the case of a xylo-configuration, the hydroxyls at C-3 and C-4 are in an anti relationship, which dictates a different set of possible hydrogen-bonding networks compared to a ribo-configured sugar where they would be syn. nih.gov Theoretical calculations on related molecules, such as 5-deoxy-5-fluoro-D-xylulose, have confirmed that intramolecular interactions like hydrogen bonds are primary determinants of the preferred conformations in the absence of external constraints like an enzyme active site. rsc.orgresearchgate.net The competition between forming intramolecular hydrogen bonds and hydrogen bonds with a solvent like water is a key factor determining the conformational population in solution.

Interactive Table: Potential Intramolecular Hydrogen Bonds in this compound and Their Conformational Impact
Potential Hydrogen BondDonorAcceptorStabilizing Influence
H-O(3) ··· O(2) 3-OH2-OH OxygenCan influence the relative orientation of C2 and C3 substituents.
H-O(4) ··· O(3) 4-OH3-OH OxygenAffects the pucker of the C3-C4 bond region.
H-O(4) ··· O(ring) 4-OHRing Oxygen (O-5)Can stabilize conformations where C4 is puckered, such as E⁴ or ⁴T₃.
H-O(1') ··· O(4) 1'-OH (exocyclic)4-OH OxygenInfluences the orientation of the hydroxymethyl side chain.

Chiral and Anomeric Purity Determination in Research Syntheses

The synthesis of carbohydrates like this compound requires rigorous methods to confirm both the chiral integrity (D- vs. L-configuration) and the anomeric purity (β vs. α anomer). The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing carbohydrate structures in solution. Since reducing sugars can exist as a complex equilibrium of anomers and ring forms, their NMR spectra can show multiple species. nih.gov

Anomeric Configuration: The anomeric protons (H-1 in aldoses) or carbons (C-2 in ketoses) of α and β anomers reside in different chemical environments and thus have distinct chemical shifts. For furanoses, the anomeric proton signals are key diagnostic markers. The ratio of the two anomers in an equilibrium mixture can be accurately determined by integrating the signals corresponding to each anomer in the ¹H NMR spectrum. researchgate.net

Conformational Analysis: Vicinal proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angle between the protons, as described by the Karplus equation. By analyzing these coupling constants around the furanose ring, researchers can deduce the predominant ring pucker (e.g., N-type vs. S-type conformations). nih.govrsc.org For example, a small ³J(H1,H2) value is often indicative of a specific anomeric configuration and ring pucker.

Chiral Purity: To determine enantiomeric purity, chiral derivatizing agents are often used. These reagents react with the sugar to form diastereomers, which, unlike enantiomers, are distinguishable by NMR and exhibit different chemical shifts, allowing for their quantification. nih.gov Advanced NMR techniques, such as 1D Frequency-Edited SElective TOCSY (FESTA), can be employed to deconvolute complex spectra of anomeric mixtures, providing pure subspectra for each individual isomer. nih.gov

Interactive Table: Key NMR Parameters for Furanose Characterization
NMR ParameterInformation ProvidedTypical Range/Observation
¹H Chemical Shift (Anomeric) Distinguishes α and β anomers.Anomeric protons typically appear in a distinct region (4.5-5.5 ppm). α/β anomers have separate, identifiable signals.
¹³C Chemical Shift (Anomeric) Distinguishes α and β anomers. C-4 of aldofuranoses is also diagnostic (~80-85 ppm). The anomeric carbon is sensitive to stereochemistry.
³J(H,H) Coupling Constants Ring conformation (puckering).Values range from ~0 to 8 Hz. Small values (~0-2 Hz) suggest a ~90° dihedral angle, while larger values indicate smaller angles. nih.govrsc.org
¹J(C,H) Coupling Constants Anomeric configuration.¹J(C1,H1) is typically larger for α-anomers than for β-anomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. nih.gov This technique definitively establishes:

The anomeric configuration (α or β).

The absolute configuration (D or L), provided the data quality is high.

The precise ring conformation (e.g., ³E, E₄, etc.) and all bond lengths and angles.

It is important to recognize that the solid-state conformation observed in a crystal may represent only one of the low-energy conformers present in solution. Furthermore, one anomer may crystallize preferentially from an equilibrium mixture, meaning the solid sample may not reflect the anomeric ratio in solution.

Computational and Theoretical Studies on Beta D Xylulofuranose

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed quantum chemical investigations focusing specifically on the electronic structure and reactivity of isolated Beta-D-Xylulofuranose are not extensively represented in publicly available research. Computational studies on xylose have predominantly centered on its more stable pyranose isomer, β-d-xylopyranose, particularly in the context of biomass pyrolysis and conformational analysis. nih.govacs.orgscispace.com The existing body of research primarily details the behavior of the xylofuranose (B8766934) moiety once it is incorporated into larger macromolecular systems, such as nucleic acid analogues.

The mapping of potential energy surfaces (PES) is a crucial computational method for understanding the energy changes that occur as a molecule transitions from one conformation to another or undergoes a chemical reaction. libretexts.orgwikipedia.org A PES plots the energy of a system as a function of its atomic coordinates, revealing the most stable structures (minima), transition states (saddle points), and the energy barriers between them. libretexts.orgsciepub.com For this compound, specific studies mapping the PES for its transformation pathways are not readily found in the literature, which has focused more on related compounds like β-d-xylopyranose. nih.govscispace.com

The conformational energy landscape provides a comprehensive view of all possible spatial arrangements (conformers) of a molecule and their relative energies. Analysis of this landscape for monosaccharides is critical for understanding their flexibility and how they are recognized by enzymes. While comprehensive conformational free energy landscapes have been computed for other sugars like β-d-glucopyranose and β-xylose (pyranose form) using methods like ab initio metadynamics, a similar detailed analysis specifically for this compound is not prominently documented. semanticscholar.orgnih.gov Such an analysis would reveal the relative stabilities of different ring puckers and the energy barriers for interconversion between them.

Studies on the electron density distribution and polarisability of molecules can elucidate their reactivity and intermolecular interactions. There is a lack of specific research detailing the electron density distribution and polarisability of isolated this compound under the influence of external electric fields.

Molecular Dynamics (MD) Simulations of Xylofuranose-Containing Systems

While quantum chemical data on the isolated molecule is sparse, Molecular Dynamics (MD) simulations have been extensively used to study the behavior of the Beta-D-Xylofuranose ring within a significant synthetic analogue of RNA, known as Xylo-Nucleic Acid (XyloNA). nih.govacs.org In XyloNA, the native β-d-ribofuranose of RNA is replaced by β-d-xylofuranose. nih.govresearchgate.net These simulations provide critical insights into the structural dynamics and stability of nucleic acid duplexes containing this modified sugar.

All-atom MD simulations have been performed on XyloNA double-strand oligomers of varying lengths, including 8, 16, and 29 base pairs, over timescales ranging from tens to hundreds of nanoseconds. nih.govacs.orgresearchgate.net These simulations reveal a distinct conformational evolution that diverges significantly from natural nucleic acids. nih.gov

Starting from a standard right-handed helical (A-RNA) conformation, the XyloNA duplexes undergo a remarkable transformation. The key stages observed in the simulations are:

Elongation/Uncoiling : The initial helical structure tends to uncoil or elongate. nih.govacs.orgresearchgate.net

Formation of a Transient State : This uncoiling leads to the formation of an "open ladder" type of transient structure. nih.govresearchgate.netsci-hub.ru This conformation is consistent with experimental NMR data for an 8-mer XyloNA duplex. nih.govacs.org

Left-Handed Coiling : Following the ladder-like state, the duplex evolves into a highly flexible structure that shows a propensity to coil in a left-handed fashion. nih.govacs.orgresearchgate.net This process has been described as a structural competition between the left-handed helix and the linear ladder-type structure. researchgate.net

These conformational transitions, particularly the facile shift between a left-handed helix and a ladder-like structure, highlight the unique structural landscape of XyloNA. researchgate.net

The incorporation of Beta-D-Xylofuranose into nucleic acids results in a helical structure that is fundamentally different from the canonical B-form of DNA or A-form of RNA. nih.gov While XyloNA can form base-paired duplexes, it lacks the compactness and distinct helical nature of natural genetic polymers. nih.gov

Key structural features and flexibility include:

Impaired Helicity : Compared to A-RNA, the XyloNA duplex adopts a more extended, ladder-like structure with significantly compromised helicity. nih.gov This is characterized by a low helical twist and a high base-pair rise. nih.gov

Groove Alterations : Both the major and minor grooves of the XyloNA duplex are widened to the point of being nearly indistinguishable. nih.gov

High Flexibility : The resulting duplex is highly flexible. nih.govresearchgate.net A notable feature is the negative inter-base pair twist, which contributes to the tendency to form a left-handed duplex. nih.govacs.org However, this left-handed XyloNA structure is significantly less rigid than the stable left-handed duplex formed by its deoxy counterpart, dXyloNA. nih.govacs.org The 2'-hydroxyl group in XyloNA leads to reduced conformational flexibility compared to the dXyloNA system. nih.gov

The chiral inversion at the C3' position of the furanose sugar in xylose (compared to ribose) is a key factor that constrains the sugar conformation and backbone torsion angles, leading to the formation of these unique, flexible, ladder-like structures. nih.gov

Interactive Data Table: Comparison of Helical Parameters

The following table compares average helical parameters of a XyloNA duplex with other nucleic acid forms, illustrating the distinct structural properties conferred by the Beta-D-Xylofuranose sugar.

FeatureXyloNAA-RNAB-DNA
Helical Twist ~10.7°~32.7°~34.3°
Base-Pair Rise ~5.1 Å~2.8 Å~3.4 Å
Helical Handedness Tendency for Left-HandedRight-HandedRight-Handed
Overall Structure Extended, Ladder-likeCompact, HelicalCompact, Helical
Data derived from experimental and simulation studies. nih.gov

Reaction Kinetics Modeling of Xylofuranose Formation or Degradation

Computational and theoretical studies are pivotal in elucidating the complex reaction networks of pentose (B10789219) sugars, which are fundamental components of hemicellulose. While direct kinetic modeling of this compound is intricate due to its existence in equilibrium with other isomers, significant insights into its formation and degradation kinetics have been derived from comprehensive models of related compounds, particularly from the study of β-D-xylopyranose pyrolysis.

Detailed quantum chemistry-based computational analyses have been employed to investigate the gas-phase pyrolytic reactivity of β-D-xylopyranose, which serves as a structural model for hemicellulose. nih.govresearchgate.netarxiv.org These studies utilize high-level theoretical methods, such as the Minnesota global hybrid functional M06-2X and DLPNO-CCSD(T)-F12 single-point calculations, to map the potential energy surfaces of thermal degradation. nih.gov From these surfaces, a detailed elementary reaction kinetic model can be constructed to understand the interplay between thermodynamics and kinetics. nih.gov

These models reveal that the initial decomposition of the pyranose ring structure leads to the formation of acyclic D-xylose, a critical intermediate. nih.gov From this acyclic form, several competing parallel reactions occur, including cyclization to form five-membered rings (furanoses) and isomerization to the keto-sugar D-xylulose, the direct precursor to xylulofuranose. nih.govacs.org

Key Findings from Reaction Kinetics Modeling:

Formation via Cyclization: One of the primary pathways originating from acyclic D-xylose is a hemiacetal reaction that leads to the formation of a five-membered xylofuranose intermediate. nih.gov Computational models have determined the free energy barrier for this cyclization, identifying it as a favorable pathway during thermal decomposition. nih.gov

Formation via Isomerization: Acyclic D-xylose can also undergo isomerization to its ketone isomer, D-xylulose. nih.gov This step is crucial as D-xylulose cyclizes to form the xylulofuranose ring structure. Kinetic models have quantified the activation free energy for this aldose-to-ketose isomerization. nih.gov

Degradation Pathways: Once formed, D-xylulose (and by extension, its cyclic xylulofuranose form) can undergo further degradation. nih.gov Theoretical studies show that D-xylulose can cyclize into a furan-like intermediate and subsequently undergo a series of dehydration reactions to produce valuable platform chemicals like furfural. nih.govacs.org

The reaction kinetics are modeled using software such as Cantera, an open-source chemical kinetic numerical solver, which utilizes the thermodynamic and kinetic parameters derived from quantum chemical calculations to simulate the evolution of chemical species over time under various temperature conditions. nih.govacs.org

The following data table summarizes the calculated activation free energies for key elementary steps involved in the formation of xylofuranose and its direct precursor, D-xylulose, during the thermal decomposition of xylose at a representative pyrolysis temperature.

Table 1: Calculated Activation Free Energies for Xylofuranose and D-Xylulose Formation Pathways

Reaction PathwayElementary StepParameterValue (kJ mol⁻¹)
CyclizationAcyclic D-xylose → XylofuranoseΔG‡ at 673.15 K163.5 nih.gov
IsomerizationAcyclic D-xylose → D-xyluloseΔG‡ at 673.15 K178.3 nih.gov
DegradationD-xylulose → Tetrahydrofuran-like intermediateΔG‡ at 673.15 K171.9 nih.gov

These computational findings underscore the role of acyclic D-xylose as a central intermediate whose subsequent reactions, including cyclization and isomerization, directly dictate the formation kinetics of furanose structures like this compound. nih.gov

Derivatization Strategies for Functionalization and Analog Development in Research

Synthesis of Xylofuranose-Containing Nucleosides and Nucleoside Analogues

The structural modification of nucleosides, particularly alterations to the sugar moiety, is a cornerstone of drug discovery. chemrxiv.org Xylofuranose (B8766934), as an isomer of ribose, offers a unique stereochemical arrangement that can impart novel biological properties to nucleoside analogs.

5'-Deoxyxylofuranosyl Nucleosides

The synthesis of 5'-deoxyxylofuranosyl nucleosides involves the specific removal of the 5'-hydroxyl group from the xylofuranose ring. A notable example is the total synthesis of a naturally occurring iodinated 5′-deoxyxylofuranosyl marine nucleoside from D-xylose. mdpi.com The multi-step process underscores the chemical manipulations required to achieve this modification.

A general synthetic pathway can be summarized as follows:

Protection: The initial step typically involves the protection of the hydroxyl groups of D-xylose to ensure regioselectivity in subsequent reactions. For instance, 1,2-O-isopropylidene-α-D-xylofuranose is a common starting material. mdpi.com

Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group is converted into a good leaving group, often by tosylation, to facilitate its removal. mdpi.com

Reduction: The activated 5'-position is then reduced to a methyl group, commonly using a reducing agent like lithium aluminium hydride (LiAlH₄), to yield the 5-deoxy sugar. mdpi.com

Glycosylation: The modified sugar is then coupled with a nucleobase (e.g., purines or pyrimidines) to form the nucleoside. This is a critical step that establishes the anomeric configuration. nih.gov

Deprotection: Finally, all protecting groups are removed to yield the target 5'-deoxyxylofuranosyl nucleoside. mdpi.com

Modified Nucleosides with Therapeutic Research Potential (excluding clinical trials)

Researchers have synthesized a variety of modified xylofuranose nucleosides and evaluated their potential in therapeutic research. These modifications aim to enhance metabolic stability, alter electronic properties, or improve binding to biological targets. mdpi.com

Guanidino Xylofuranosyl Nucleosides: The synthesis of 5′-guanidino xylofuranosyl nucleosides containing 6-chloropurine (B14466) and uracil (B121893) has been reported. chemrxiv.orgmdpi.com These compounds were investigated for their biological activities. The synthetic route involves the N-glycosylation of a 5-azido-3-O-benzyl xylofuranosyl acetate (B1210297) donor with a silylated nucleobase, followed by a Staudinger reduction and subsequent guanidinylation. chemrxiv.orgmdpi.com

Butyrylcholinesterase (BChE) Inhibition: The 5′-guanidino 6-chloropurine nucleosides were identified as selective submicromolar or micromolar inhibitors of BChE, an enzyme implicated in the later stages of Alzheimer's disease. The N9 regioisomer was particularly potent. chemrxiv.orgmdpi.com

Anticancer Activity: The N7 regioisomer of the 5'-guanidino 6-chloropurine nucleoside showed cytotoxic activity against prostate (DU-145), colorectal adenocarcinoma (HCT-15), and breast adenocarcinoma (MCF-7) cancer cell lines. The 5'-guanidino uracil nucleoside displayed selective cytotoxicity to HCT-15 cells. chemrxiv.org

Neuroprotective Effects: The 5'-guanidino uracil nucleoside also demonstrated neuroprotective potential in a cell-based model of Parkinson's disease. chemrxiv.orgchemrxiv.org

Other Biologically Active Xylofuranosyl Nucleosides: A systematic synthesis of both α- and β-D-xylofuranosyl analogues of naturally occurring nucleosides has been undertaken to explore their antiviral and cytostatic properties. nih.gov Among the compounds synthesized, 9-(β-D-xylofuranosyl)adenine, 9-(β-D-xylofuranosyl)guanine, and 1-(β-D-xylofuranosyl)cytosine exhibited significant biological activity. nih.gov Additionally, the introduction of a fluorine atom into the sugar ring is a common strategy to enhance the metabolic stability and biological profile of nucleoside analogs. mdpi.com

Formation of Glycoconjugates and Oligosaccharides Incorporating Xylofuranose Residues

Glycoconjugates, which are carbohydrates linked to proteins or lipids, are vital components of cell surfaces and are involved in numerous biological processes. nih.govnih.gov Xylofuranose residues can be incorporated into oligosaccharides and glycoconjugates to study and modulate these processes.

Xylo-oligosaccharides (XOS) are oligomers typically consisting of 2 to 7 xylose units linked by β-(1→4) glycosidic bonds. nih.gov While the pyranose form of xylose is more common in these structures, the furanose form can also be incorporated. The synthesis of these complex molecules can be achieved through both chemical and enzymatic methods.

Enzymatic Synthesis: A powerful approach for synthesizing xylo-oligosaccharides is the use of glycosynthases. These are engineered glycosidases that can catalyze the formation of glycosidic bonds without the risk of product hydrolysis. nih.gov For example, a glycosynthase derived from the retaining endo-1,4-β-xylanase from Cellulomonas fimi has been successfully used to synthesize a range of xylo-oligosaccharides. nih.gov In this system, an α-xylobiosyl fluoride (B91410) donor is transferred to an acceptor, such as p-nitrophenyl β-xylobioside, to produce oligosaccharides ranging from tetrasaccharides to dodecasaccharides. nih.gov

Chemical Synthesis: Chemical synthesis provides precise control over the structure of the resulting oligosaccharide, although it often requires complex protection and deprotection steps. researchgate.net The synthesis of oligosaccharides related to plant rhamnogalacturonan-II, a complex polysaccharide, involves the stepwise assembly of monosaccharide building blocks, which can include xylose derivatives. fu-berlin.de

Synthesis of Carbasugars with Xylofuranose Mimicry

Carbasugars, or pseudosugars, are analogs of carbohydrates in which the endocyclic oxygen atom is replaced by a methylene (B1212753) group. nih.govuj.edu.pl This substitution confers resistance to enzymatic hydrolysis while often maintaining the ability to be recognized by biological systems, making them valuable as enzyme inhibitors and therapeutic candidates. uj.edu.pluu.nl

The synthesis of carbasugars that mimic the structure of xylofuranose has been achieved through various stereocontrolled strategies. One approach utilizes 1,2-O-isopropylidene-D-glyceraldehyde as a starting material. nih.gov Key steps in this synthesis include a vinylogous crossed aldol (B89426) addition and an intramolecular aldolization, which are highly diastereoselective carbon-carbon bond-forming reactions. nih.gov

Another strategy for synthesizing carbasugars involves an intramolecular tandem Michael/aldol cyclization. uj.edu.pl This method has been applied to D-aldopentoses, where temporary protection of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups is employed. uj.edu.pl The development of these synthetic routes has expanded the diversity of available carbasugar analogs for biological investigation. researchgate.net

Functional Derivatization for Enhanced Analytical Detection (e.g., Trimethylsilyl-Derivatives for GC-MS)

For analytical purposes, particularly gas chromatography-mass spectrometry (GC-MS), the polarity of carbohydrates like beta-D-xylulofuranose must be reduced to increase their volatility. This is commonly achieved through derivatization, with trimethylsilylation being a widely used technique. researchgate.net

In this process, the hydroxyl groups of the sugar are converted to trimethylsilyl (TMS) ethers using a silylating agent such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). researchgate.net This derivatization results in a significant increase in the volatility of the compound, allowing it to be analyzed by GC.

The resulting TMS derivative of xylofuranose can be readily detected and quantified by GC-MS. nist.gov The mass spectrum of the derivative provides a unique fragmentation pattern that can be used for identification. It is important to note that the silylation of monosaccharides can result in multiple derivatives due to the presence of different anomers and tautomers, which can complicate the analysis. researchgate.net Careful optimization of the derivatization and chromatographic conditions is therefore essential for accurate and reproducible results. researchgate.net

Derivative Chemical Formula Molecular Weight Analytical Technique
Tetrakis(trimethylsilyl)-D-xylofuranoseC₁₇H₄₂O₅Si₄438.85 g/mol GC-MS

Table generated based on data from the NIST WebBook for a TMS derivative of Xylofuranose. nist.gov

Application as Building Blocks in Biopolymer and Material Science Research

The use of bio-based building blocks derived from renewable resources like biomass is a growing area of research aimed at developing sustainable polymers and materials. lcpo.frcircularplasticsnl.org Sugars, including xylose, are abundant components of lignocellulosic biomass and represent a valuable feedstock for the chemical industry. mdpi.comrsc.org

This compound and its derivatives can serve as synthons in the development of novel biopolymers. The multiple hydroxyl groups on the sugar ring provide reactive sites for polymerization reactions. These bio-based monomers can be used to synthesize polyesters, polyurethanes, and other polymers with unique properties. lcpo.fr The incorporation of a sugar backbone into a polymer can enhance its biodegradability and introduce specific functionalities.

In material science, hemicelluloses, which are rich in xylose, are being explored for the creation of advanced biobased materials. acs.org Enzymatic routes are being developed to create "designer hemicelluloses" with tailored properties for specific applications. acs.org Furthermore, chemical modifications of xylan (B1165943), a major component of hemicellulose, can produce derivatives with applications such as strengthening agents in papermaking. researchgate.net The development of metabolic engineering strategies to produce polymer building blocks from renewable feedstocks is an active area of research that could further expand the applications of xylose-derived compounds. mit.edunih.gov

Occurrence and Isolation in Natural Systems Academic Context

Identification as a Plant Metabolite

Current scientific literature does not prominently feature the direct identification or isolation of Beta-D-Xylulofuranose as a naturally occurring metabolite in plants. While its aldose isomer, xylose, and its various forms (like beta-D-xylofuranose) are recognized as components of plant structures and metabolic pathways, the specific ketofuranose isomer, this compound, is not established as a common plant metabolite based on available research.

Characterization in Specific Biological Extracts for Research (e.g., fruit syrups)

There is no significant body of research detailing the characterization or detection of this compound in specific biological extracts intended for research, such as fruit syrups. Analytical studies of complex carbohydrate mixtures in such extracts typically focus on more abundant sugars like fructose, glucose, sucrose, and the aldose form, xylose. While advanced analytical techniques are used to separate various sugar isomers, the presence of this compound has not been reported as a component of these materials.

Role As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis

Preparation of Complex Carbohydrates and Carbohydrate Analogues

The unique structural features of beta-D-xylulofuranose and its derivatives have been harnessed for the synthesis of complex oligosaccharides and novel carbohydrate analogues. These synthetic endeavors are crucial for advancing our understanding of the biological roles of carbohydrates and for the development of new therapeutic agents and biomaterials.

A notable application of a xylulofuranose derivative is in the synthesis of the pentasaccharide repeating unit of the lipopolysaccharide O-antigen from Yersinia enterocolitica serovars O:5/O:5,27. This complex structure contains two β-xylulofuranose residues. The synthesis was successfully achieved using a stereoselective β-xylulofuranosylation method, which employed a specially designed 3,4-O-xylylene-protected thioglycoside donor. This approach allowed for the efficient and controlled introduction of the β-xylulofuranose units into the growing oligosaccharide chain. For most glycosyl acceptors in this synthesis, the optimal results were achieved with a donor that possessed both the xylylene group and a benzoate (B1203000) ester at the O-1 position researchgate.net.

Furthermore, derivatives of D-xylose have been utilized in the synthesis of xylo-oligosaccharides. For instance, a blockwise approach has been employed for the synthesis of a homologous series of (1→4)-beta-D-xylo-oligosaccharides, ranging from tetrasaccharides to decasaccharides nih.gov. While this example focuses on the pyranose form of xylose, it highlights the importance of xylose derivatives as precursors in the assembly of complex glycans.

The versatility of xylose as a synthetic precursor extends to the creation of carbohydrate analogues, such as synthetic carbohydrate polymers. Researchers have successfully synthesized carbohydrate polyethers, which act as polysaccharide mimics, through the regioregular anionic ring-opening polymerization of oxetanes derived from D- or L-xylose. By leveraging the inherent chirality of xylose and controlling the stereochemical composition of the polymer, the crystallinity and thermal properties of the resulting materials can be precisely controlled nih.gov. These synthetic carbohydrate polymers represent a novel class of materials with potential applications in biomedicine and materials science.

The following table summarizes key aspects of the synthesis of a complex carbohydrate utilizing a this compound derivative:

Target MoleculeKey PrecursorSynthetic StrategyKey Features
Pentasaccharide repeating unit of Yersinia enterocolitica O-antigen3,4-O-xylylene-protected thioglycoside donor of xylulofuranoseStereoselective β-xylulofuranosylationControlled introduction of two β-xylulofuranose residues. researchgate.net

Use in Stereocontrolled Organic Reactions

The well-defined stereochemistry of this compound makes it an excellent chiral precursor for the development of chiral auxiliaries, which are instrumental in controlling the stereochemical outcome of organic reactions. Chiral auxiliaries are temporarily incorporated into a substrate to direct a subsequent chemical transformation to produce a specific stereoisomer.

A significant example of the application of a D-xylose derivative as a chiral auxiliary is in the diastereoselective synthesis of dithymidine phosphorothioates. In this work, a chiral auxiliary, 1,2-Di-O-isopropylidene-3-C-cyanoethyl-5-deoxy-5-isopropylamino-d-xylofuranose, was synthesized from D-xylose. This chiral auxiliary was then used to direct the stereoselective formation of the phosphorothioate (B77711) linkage between two thymidine (B127349) units. The presence of the bulky and stereochemically defined xylofuranose (B8766934) derivative effectively controlled the approach of the reagents, leading to a high degree of diastereoselectivity in the final product. A key advantage of this chiral auxiliary is that it can be easily removed under mild conditions (treatment with concentrated ammonia) after the desired stereoselective transformation is complete, leaving the desired enantiomerically enriched product researchgate.net.

The use of carbohydrates as chiral auxiliaries is a well-established strategy in asymmetric synthesis, and D-xylose derivatives, including those in the furanose form, contribute to the diverse toolkit available to synthetic chemists for the construction of complex chiral molecules nih.gov. The predictable and rigid conformation of the furanose ring in certain derivatives allows for effective shielding of one face of the reactive center, thereby directing the attack of incoming reagents to the opposite face.

The table below outlines the use of a D-xylofuranose derivative as a chiral auxiliary:

ReactionChiral AuxiliaryKey Outcome
Diastereoselective synthesis of dithymidine phosphorothioates1,2-Di-O-isopropylidene-3-C-cyanoethyl-5-deoxy-5-isopropylamino-d-xylofuranoseHigh diastereoselectivity in the formation of the phosphorothioate linkage. researchgate.net

Contribution to the Development of Modified Glycosyl Donors

In the synthesis of oligosaccharides, the glycosyl donor is a critical component that determines the efficiency and stereoselectivity of the glycosylation reaction. The chemical modification of the carbohydrate scaffold, including that of this compound, has led to the development of novel glycosyl donors with enhanced reactivity and selectivity. These "modified" glycosyl donors often incorporate specific protecting groups or conformational constraints to control the outcome of the glycosylation.

A significant advancement in this area is the development of a stereoselective method for β-xylulofuranosylation that utilizes 3,4-O-xylylene-protected thioglycoside donors researchgate.net. By introducing a rigid xylylene protecting group across the O-3 and O-4 positions of the xylulofuranose ring, the conformational flexibility of the furanoside is significantly restricted. This conformational locking is crucial for controlling the stereochemical outcome of the glycosylation, favoring the formation of the β-glycosidic linkage. This strategy avoids the need for a participating group at the C2 position, which is a common strategy for achieving 1,2-trans glycosylation.

In a complementary approach, researchers have developed conformationally restricted donors for the stereocontrolled synthesis of α-xylofuranosides. In this case, a 2,3-O-xylylene-protected thioglycoside donor was employed. The rigid xylylene protecting group fixes the conformation of the electrophilic intermediate generated upon activation, favoring the approach of the glycosyl acceptor from the α-face, thus leading to the formation of the 1,2-cis-α-glycoside with high selectivity acs.org. This method was successfully applied in the synthesis of a hexasaccharide fragment of mycobacterial lipoarabinomannan (LAM), which contains an α-xylofuranoside linkage acs.org.

These examples demonstrate how the rational design and modification of the this compound scaffold can lead to the creation of powerful glycosyl donors that enable the synthesis of challenging glycosidic linkages with high stereocontrol.

The following table summarizes the development of modified glycosyl donors from xylofuranose derivatives:

Glycosyl Donor TypeModificationDesired Stereochemical Outcome
Thioglycoside Xylulofuranoside3,4-O-xylylene protectionβ-Xylulofuranosylation researchgate.net
Thioglycoside Xylofuranoside2,3-O-xylylene protectionα-Xylofuranosylation acs.org

Research Perspectives and Future Directions in Beta D Xylulofuranose Studies

Exploration of Novel Synthetic Pathways

The synthesis of β-D-xylulofuranose and its derivatives continues to be an area of active research, driven by the need for stereocontrolled and efficient methods to access these important biological molecules. acs.org Current research is focused on developing novel synthetic pathways that offer improved yields, selectivity, and access to a wider range of structurally diverse analogs.

One promising approach involves the use of conformationally restricted thioglycoside donors. For instance, donors possessing a 2,3-O-xylylene protecting group have been shown to favor the formation of 1,2-cis-α-xylofuranosides with good to excellent stereoselectivity. acs.org This method has been successfully applied to the synthesis of a hexasaccharide fragment of mycobacterial lipoarabinomannan (LAM), which contains an α-xylofuranoside linkage. acs.org The key to this strategy is the rigid protecting group that biases the conformation of the oxocarbenium ion intermediate, leading to preferential attack of the glycosyl acceptor from the α-face. acs.org

Another area of exploration is the synthesis of guanidino xylofuranose (B8766934) derivatives, which are of interest as potential nucleoside mimetics. chemrxiv.org These compounds can be synthesized from 5-azido xylofuranose precursors through a reduction and subsequent guanidinylation step. chemrxiv.org The synthetic route allows for the introduction of various substituents at the C-3 position, enabling the generation of a library of compounds for biological screening. chemrxiv.org

Furthermore, chemo-enzymatic synthesis is emerging as a powerful tool for the construction of complex oligosaccharides containing xylulofuranose units. nih.govrsc.orgmdpi.com Glycosynthases, which are engineered glycosidases, can be used to ligate activated oligosaccharide donors with acceptor molecules, offering high selectivity and yield. nih.gov This approach has been utilized to synthesize long-chain xylan (B1165943) oligosaccharides, which are valuable tools for studying the activity of xylan-modifying enzymes. nih.gov

The table below summarizes some of the novel synthetic pathways being explored for β-D-xylulofuranose and its derivatives.

Synthetic ApproachKey FeaturesExample Application
Conformationally Restricted DonorsUse of rigid protecting groups (e.g., 2,3-O-xylylene) to control stereoselectivity.Synthesis of α-xylofuranosides for fragments of mycobacterial LAM. acs.org
Guanidinylation of Azido PrecursorsConversion of 5-azido xylofuranoses to 5-guanidino derivatives.Creation of potential nucleoside mimetics with diverse C-3 substituents. chemrxiv.org
Chemo-enzymatic SynthesisUtilization of glycosynthases for selective oligosaccharide ligation.Synthesis of long-chain xylan oligosaccharides for enzyme activity assays. nih.gov

Deeper Understanding of Conformational Preferences and Dynamics

The five-membered furanose ring of β-D-xylulofuranose exhibits significant flexibility, adopting a range of conformations that are crucial for its biological activity and recognition by enzymes. nih.gov Unlike the more rigid six-membered pyranose rings, furanose rings can exist in a continuous spectrum of "envelope" and "twist" conformations. uomustansiriyah.edu.iq A deeper understanding of these conformational preferences and the dynamics of their interconversion is a key area of ongoing research.

Modern analytical techniques, particularly high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are instrumental in elucidating the conformational landscape of β-D-xylulofuranose in solution and in the solid state. nih.govmdpi.com For example, the analysis of three-bond proton-proton coupling constants (³JHH) through PSEUROT analysis can provide detailed information about the populated conformers in solution. acs.org

Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, are increasingly being used to complement experimental data and provide a more dynamic picture of furanose ring behavior. nih.govnih.govfrontiersin.org These methods allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion. nih.gov Studies have shown that the conformational preferences are influenced by a variety of factors, including the anomeric effect, steric interactions between substituents, and intramolecular hydrogen bonding. nih.govnih.govresearchgate.net

The main energetic contributions that determine the conformational preferences of the furanose ring include:

Unfavorable interactions between vicinal ring substituents: Steric hindrance between adjacent substituents can destabilize certain conformations. nih.gov

Unfavorable syn-axial interactions: Interactions between non-vicinal substituents on the same side of the ring can also lead to destabilization. nih.gov

Endo-anomeric effect: This stereoelectronic effect influences the orientation of the anomeric substituent. nih.gov

Exo-anomeric effect: This effect correlates the ring's conformational preferences with the orientation of the lactol group. nih.gov

The table below summarizes the primary conformations of the furanose ring and the key factors influencing their stability.

ConformationDescriptionInfluencing Factors
Envelope (E) Four of the five ring atoms are coplanar, with the fifth atom out of the plane.Steric interactions, anomeric effect. uomustansiriyah.edu.iqnih.gov
Twist (T) No four atoms are coplanar; the ring has a twisted shape.Minimization of torsional strain and steric hindrance. uomustansiriyah.edu.iqnih.gov

Elucidation of Enzyme Specificity and Mechanism with Xylulofuranose Substrates

Enzymes that metabolize or modify xylulose and its derivatives often exhibit high specificity for the furanose form of the sugar. nih.gov Understanding the structural basis for this specificity and the catalytic mechanisms involved is a major focus of current research.

A key enzyme in xylose metabolism is xylulokinase, which catalyzes the phosphorylation of D-xylulose to D-xylulose 5-phosphate. nih.gov Structural and functional studies of human xylulokinase have revealed that the enzyme is highly specific for D-xylulose. nih.gov The crystal structure of the enzyme in complex with its substrate shows that D-xylulose binds in its linear keto-form within a tightly packed active site. nih.gov This binding is stabilized by a network of specific hydrogen bonds between the sugar's hydroxyl groups and amino acid residues in the active site, such as Trp-137, Gln-98, His-99, Arg-170, Asp-280, and Asn-281. nih.gov This precise arrangement explains the enzyme's strict substrate specificity. nih.gov

The specificity of enzymes is a result of the unique three-dimensional structure of their active site, which is complementary to the shape and chemical properties of the substrate. jackwestin.comlibretexts.org This "lock-and-key" or, more accurately, "induced fit" model describes how the enzyme and substrate interact to form an enzyme-substrate complex, which lowers the activation energy of the reaction. libretexts.orgslideshare.net

In addition to xylulokinase, other enzymes such as xylanases also interact with xylose-containing substrates. Xylanases are involved in the breakdown of xylan, a major component of hemicellulose. nih.gov Studies on the substrate specificity of xylanases using synthetic xylooligosaccharide derivatives have shown that the efficiency of hydrolysis can depend on the length of the oligosaccharide chain. nih.gov

The table below provides an overview of key enzymes that interact with xylulofuranose or its derivatives and the basis of their specificity.

EnzymeSubstrateBasis of Specificity
Xylulokinase D-xyluloseThe active site forms a network of specific hydrogen bonds with the hydroxyl groups of the linear keto-form of D-xylulose. nih.gov
Xylanase XylooligosaccharidesThe enzyme's activity is influenced by the length of the xylooligosaccharide chain, suggesting specific binding subsites within the active site. nih.gov

Design and Synthesis of New Xylulofuranose-Derived Probes and Tools for Chemical Biology

The unique structural and chemical properties of β-D-xylulofuranose make it an attractive scaffold for the design and synthesis of novel chemical probes and tools to investigate biological processes. These tools can be used to study the activity of carbohydrate-processing enzymes, probe carbohydrate-protein interactions, and develop new therapeutic agents.

One area of active research is the synthesis of xylofuranose-derived inhibitors of enzymes involved in carbohydrate metabolism. For example, the synthesis of guanidino xylofuranose derivatives has yielded compounds that act as selective inhibitors of acetylcholinesterase (AChE), with Ki values in the micromolar range. chemrxiv.org These molecules serve as valuable probes for studying the function of this important enzyme.

Another approach is the development of xylofuranose-based substrates for assaying enzyme activity. The synthesis of chromogenic or fluorogenic xylofuranosides allows for the continuous monitoring of enzyme activity, which is essential for high-throughput screening and detailed kinetic studies. For example, 3,4-dinitrophenyl-β-D-xylooligosaccharides have been synthesized and used to define the substrate specificity of xylanases. nih.gov

Furthermore, the synthesis of modified xylofuranose analogs can provide insights into the structural requirements for substrate recognition and binding by enzymes. The introduction of different functional groups or the modification of existing hydroxyl groups can help to map the interactions within an enzyme's active site.

The table below highlights some examples of xylulofuranose-derived probes and tools and their applications in chemical biology.

Probe/Tool TypeExampleApplication
Enzyme Inhibitors 5-Guanidino-3-O-dodecyl-1,2-O-isopropylidene-α-D-xylofuranoseSelective inhibition of acetylcholinesterase (AChE). chemrxiv.org
Chromogenic Substrates 3,4-Dinitrophenyl-β-D-xylooligosaccharidesDefining the substrate specificity of xylanases. nih.gov
Antithrombotic Agents 4-Substituted-phenyl 1,5-dithio-D-xylopyranosides (derived from xylofuranose precursors)Investigation of antithrombotic activity. nih.gov

Advanced Computational Modeling for Structure-Function Relationships

Advanced computational modeling techniques have become indispensable tools for investigating the structure-function relationships of β-D-xylulofuranose and its interactions with biological macromolecules. mdpi.comnih.govmdpi.com These methods provide insights at an atomic level of detail that are often difficult to obtain through experimental approaches alone.

Quantum chemistry-based computational techniques, such as Density Functional Theory (DFT), are employed to study the pyrolytic reactivity of β-D-xylopyranose, a structural motif of hemicellulose that can interconvert with the furanose form. chemrxiv.org These calculations can determine the potential energy surfaces for thermal degradation pathways, providing valuable information for understanding biomass conversion processes. nih.govacs.orgresearchgate.netnih.gov

Molecular dynamics (MD) simulations are particularly powerful for studying the conformational dynamics of β-D-xylulofuranose and its interactions with proteins. mdpi.comnih.govmdpi.com MD simulations can model the movement of atoms over time, allowing for the exploration of the conformational landscape of the furanose ring and the identification of the most stable conformers. nih.gov These simulations can also be used to model the binding of xylulofuranose-based ligands to enzyme active sites, providing insights into the molecular basis of substrate recognition and catalysis.

The development of detailed elementary reaction kinetic models, informed by thermodynamic and kinetic data from computational calculations, is another important area of research. nih.govacs.orgresearchgate.netnih.gov These models can simulate the time evolution of chemical reactions involving xylopyranose and its isomers, aiding in the understanding of complex reaction networks. nih.govacs.orgresearchgate.netnih.gov

The table below summarizes the application of advanced computational modeling techniques in the study of β-D-xylulofuranose.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Investigation of pyrolytic reactivity and conformational analysis. nih.govchemrxiv.orgUnderstanding of thermal degradation pathways and relative stabilities of conformers. nih.govacs.orgresearchgate.netnih.gov
Molecular Dynamics (MD) Simulations Study of conformational dynamics and protein-ligand interactions. nih.govmdpi.comnih.govmdpi.comElucidation of the conformational landscape and the molecular basis of substrate recognition. nih.gov
Kinetic Modeling Simulation of reaction kinetics. nih.govacs.orgresearchgate.netnih.govPrediction of the time evolution of chemical reactions and product distributions. nih.govacs.orgresearchgate.netnih.gov

Q & A

Q. How can synthetic routes for β-D-xylulofuranose be optimized to improve yield and purity?

  • Methodology : Employ kinetic studies to identify rate-limiting steps in existing pathways (e.g., acid-catalyzed cyclization of D-xylulose). Use high-performance liquid chromatography (HPLC) to monitor intermediate purity. Design fractional factorial experiments to test variables like temperature, catalyst concentration, and solvent polarity .
  • Validation : Cross-validate synthetic yields with mass spectrometry (MS) and infrared (IR) spectroscopy to confirm product identity .

Advanced Research Questions

Q. What mechanistic insights explain β-D-xylulofuranose’s role in rare metabolic pathways, such as bacterial pentose utilization?

  • Methodology : Use isotopic labeling (e.g., 13^{13}C-glucose tracers) to track carbon flux in bacterial cultures. Combine with enzyme kinetics assays (e.g., Michaelis-Menten parameters for xylulokinase) and gene knockout models to isolate pathway dependencies .
  • Data Contradiction : Conflicting reports on substrate specificity may arise from species-dependent enzyme variants. Resolve this by performing phylogenetic analysis of relevant enzymes and in vitro reconstitution of pathways .

Q. How do computational models predict the stability of β-D-xylulofuranose derivatives under varying pH and temperature conditions?

  • Methodology : Apply density functional theory (DFT) to calculate energy barriers for ring-opening reactions. Validate predictions with experimental kinetic studies using UV-Vis spectroscopy or stopped-flow techniques. Compare results with MD simulations of solvent-solute interactions .
  • Limitations : Discrepancies between theoretical and experimental data may stem from oversimplified solvent models. Address this by incorporating explicit solvent molecules in simulations .

Q. What strategies resolve conflicting crystallographic data on β-D-xylulofuranose’s hydrogen-bonding networks in enzyme active sites?

  • Methodology : Perform high-resolution X-ray crystallography (≤1.0 Å) and neutron diffraction studies to map proton positions. Use quantum mechanics/molecular mechanics (QM/MM) simulations to model enzyme-substrate interactions. Cross-reference with mutagenesis studies to identify critical residues .
  • Interpretation : Ambiguities may arise from low occupancy of water molecules. Use omit maps and multi-conformer refinement to improve model accuracy .

Methodological Frameworks

Q. How to design a reproducible protocol for quantifying β-D-xylulofuranose in complex biological matrices?

  • Approach : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with isotope dilution. Validate using spike-recovery experiments in relevant matrices (e.g., plant extracts or microbial lysates). Include internal standards (e.g., 13^{13}C-labeled analogs) to correct for matrix effects .
  • Quality Control : Address inter-laboratory variability by adhering to ISO 17025 standards and participating in round-robin testing .

Q. What statistical approaches are suitable for analyzing dose-response relationships in β-D-xylulofuranose’s inhibition of carbohydrate-processing enzymes?

  • Design : Use nonlinear regression (e.g., sigmoidal dose-response curves) to estimate IC50_{50} values. Apply bootstrap resampling to assess confidence intervals. For multi-enzyme systems, employ principal component analysis (PCA) to disentangle synergistic effects .
  • Pitfalls : Overfitting may occur with small datasets. Mitigate this by using cross-validation or Bayesian hierarchical models .

Ethical and Reproducibility Considerations

Q. How to ensure transparency in reporting negative results from β-D-xylulofuranose bioactivity screens?

  • Guidelines : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChEMBL. Use standardized metadata templates to describe assay conditions and compound purity .
  • Peer Review : Pre-register studies on platforms like Open Science Framework to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.